4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound with a unique structure that includes a triazine ring, a thioxo group, and a diethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as UV absorbers and stabilizers.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide
- 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenol
Uniqueness
Compared to similar compounds, 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-4-19(5-2)13-8-6-12(7-9-13)10-16-20-14(21)11(3)17-18-15(20)22/h6-10H,4-5H2,1-3H3,(H,18,22)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNCBDOZPMOPLE-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=O)C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=O)C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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